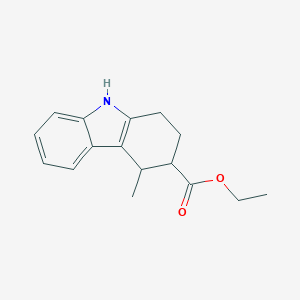![molecular formula C18H13BrN4O2S B304596 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has recently gained attention in the scientific community for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide has several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its high potency. This compound is highly effective at inhibiting tumor growth and proliferation, making it a valuable tool for cancer research. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide. One area of research is in the development of new cancer treatments that are based on this compound. Another potential area of research is in the development of new anti-inflammatory drugs that are based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with even greater potency and specificity.
Synthesemethoden
The synthesis of 5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide is a complex process that involves several steps. The first step involves the preparation of 4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenol, which is then reacted with chloromethyl methyl ether to produce the intermediate compound. This intermediate is then reacted with 1,3,4-oxadiazole-2-thiol to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have potent anti-tumor activity, and may be useful in the development of new cancer treatments.
Eigenschaften
Produktname |
5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
Molekularformel |
C18H13BrN4O2S |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
5-[[4-bromo-2-(1-phenylpyrazol-3-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H13BrN4O2S/c19-12-6-7-16(24-11-17-20-21-18(26)25-17)14(10-12)15-8-9-23(22-15)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,26) |
InChI-Schlüssel |
FVSJQYKFBJILQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=C(C=CC(=C3)Br)OCC4=NNC(=S)O4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=C(C=CC(=C3)Br)OCC4=NNC(=S)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)

![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![ethyl 9-oxo-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304519.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![3-amino-N-(4-chlorophenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304521.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)